molecular formula C6H5F2NO B058541 4-Amino-2,5-difluorophenol CAS No. 120103-19-7

4-Amino-2,5-difluorophenol

Cat. No. B058541
CAS RN: 120103-19-7
M. Wt: 145.11 g/mol
InChI Key: RPNPSBJBVUOFBH-UHFFFAOYSA-N
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Description

4-Amino-2,5-difluorophenol is an organic compound with the molecular formula C6H5F2NO. It is a derivative of phenol, with two fluorine atoms, and an amino group .


Synthesis Analysis

The synthesis of 4-Amino-2,5-difluorophenol involves the use of hydrogen in ethyl acetate. A suspension of 2,4-difluoro-5-nitrophenol is stirred under a hydrogen atmosphere for 6 hours. The mixture is then filtered to afford 4-Amino-2,5-difluorophenol .


Molecular Structure Analysis

The molecular structure of 4-Amino-2,5-difluorophenol consists of a phenol ring with two fluorine atoms and an amino group. The exact mass is 145.033920 g/mol .


Physical And Chemical Properties Analysis

4-Amino-2,5-difluorophenol is a solid with a density of 1.5±0.1 g/cm3. It has a boiling point of 251.8±40.0 °C at 760 mmHg. The compound is very soluble, with a solubility of 1.96 mg/ml or 0.0135 mol/l .

Scientific Research Applications

Organic Synthesis

4-Amino-2,5-difluorophenol can be used as a raw material in organic synthesis . Its unique structure makes it a valuable building block in the synthesis of various organic compounds.

Synthesis of Fluorinated Liquid Crystals

This compound can be used in the synthesis of fluorinated liquid crystals . The presence of fluorine atoms in the molecule can influence the properties of the resulting liquid crystals, such as their phase transition temperatures and dielectric anisotropy.

Synthesis of Fluorescent Dyes

4-Amino-2,5-difluorophenol can be used in the synthesis of fluorinated fluorescent dyes . These dyes can have applications in various fields such as biochemistry for labeling biomolecules, in medical diagnostics, and in optical imaging techniques.

Medical Research

The compound can be used in medical research. While the specific applications are not mentioned, it could potentially be used in drug discovery and development, given its unique chemical structure.

Environmental Research

4-Amino-2,5-difluorophenol can also be used in environmental research. It could potentially be used in studies related to environmental contamination and the effects of fluorinated compounds on the environment.

Industrial Research

In industrial research, this compound can be used to develop new materials and processes. The specific applications would depend on the industry and the specific research goals.

Safety And Hazards

4-Amino-2,5-difluorophenol is classified as an irritant. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-amino-2,5-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO/c7-3-2-6(10)4(8)1-5(3)9/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNPSBJBVUOFBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)O)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381114
Record name 4-AMINO-2,5-DIFLUOROPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2,5-difluorophenol

CAS RN

120103-19-7
Record name 4-Amino-2,5-difluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120103-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-AMINO-2,5-DIFLUOROPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1-(benzyloxy)-2,5-difluoro-4-nitrobenzene (9.21 g) in methanol (300 ml) was added 10% palladium on carbon (921 mg), and the mixture was stirred at room temperature for 24 hours and 20 minutes under a hydrogen atmosphere. After terminating the reaction by substituting the atmosphere in the flask with nitrogen, the catalyst was filtered using Celite. The filtrate was distilled off under reduced pressure to give the title compound (4.96 g, 99%) as a brown solid.
Quantity
9.21 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
921 mg
Type
catalyst
Reaction Step One
Yield
99%

Synthesis routes and methods II

Procedure details

This compound was prepared from 1,2,4-trifluoro-5-nitrobenzene (5.0 g, 28 mmol) in the manner described for 4-amino-3,5-difluorophenol, affording 3.0 g (72.3%) of 4-amino-2,5-difluorophenol. 1H-NMR (DMSO-d6) δ 9.04 (s, 1H), 6.67 to 6.46 (m, 2H), 4.64 (s, 2H); MS GC-MS M+=146.1, RT=1.04 min.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

42 g (0.18 mol) of 2,5-difluoro-4-(phenyidiazenyl)phenol from Example 5 and 1 g of Pd/C (10%) were initially charged in 650 ml of ethanol. The solution was degassed and aerated with hydrogen. The mixture was stirred at room temperature under a 1 bar hydrogen atmosphere for 18 hours. On completion of hydrogen uptake, the catalyst was filtered off and the filtrate distilled under reduced pressure, and dried under high vacuum at 70° C. for 4 hours. The residue (24 g) was recrystallized from ethanol and dried. 15 g (60%) of 4-amino-2,5-difluorophenol are obtained as orange-brown powder.
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One

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